2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a pyrimidine-based acetamide derivative featuring a thiophene sulfonyl moiety and a 2-fluorophenyl substituent. Below, we compare its structural and functional attributes with similar compounds.
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S3/c17-10-4-1-2-5-11(10)20-13(22)9-26-16-19-8-12(15(18)21-16)27(23,24)14-6-3-7-25-14/h1-8H,9H2,(H,20,22)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZUJYCSGZKMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule belonging to the class of sulfonamide derivatives. Its structure includes a pyrimidine ring, a thiophene moiety, and a fluorophenyl acetamide group, which suggests potential biological activities relevant to medicinal chemistry. This article explores the biological activity of this compound based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.5 g/mol. The presence of functional groups such as the thiophene sulfonamide and the fluorophenyl acetamide indicates potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.5 g/mol |
| Structure | Chemical Structure |
Biological Activity
The biological activity of this compound can be inferred from related compounds and structural analogs:
- Antimicrobial Activity : Similar sulfonamide derivatives have shown significant antimicrobial properties, inhibiting bacterial growth through enzyme inhibition in folate synthesis pathways.
- Anticancer Potential : Pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, some pyrimidine analogs have demonstrated efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.
- Anti-inflammatory Effects : Compounds containing thiophene moieties are often explored for their anti-inflammatory properties, potentially modulating inflammatory cytokines and pathways.
Case Studies
- Pyrimidine Nucleosides : Research on chloroethyl pyrimidine nucleosides indicated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells, suggesting that structural modifications in pyrimidines can lead to enhanced anticancer activity .
- Ferrocene-Pyrimidine Conjugates : A study on ferrocene-pyrimidine conjugates highlighted their antiplasmodial activities against Plasmodium falciparum, indicating that similar structural features may confer biological activity relevant to infectious diseases .
Comparison with Similar Compounds
Structural and Functional Comparison
Core Structural Features
The target compound’s core consists of:
- Pyrimidine ring with amino and thiophene sulfonyl groups at positions 4 and 3.
- Sulfanyl linker connecting the pyrimidine to an acetamide group.
- 2-Fluorophenyl substituent on the acetamide nitrogen.
Key analogs and their differences include:
Table 1: Structural Comparison with Analogs
Notes:
- The position of fluorine on the phenyl ring (e.g., 2- vs.
- Thiophene sulfonyl vs. tosyl (p-methylphenyl sulfonyl) : The thiophene group may enhance π-stacking interactions, while tosyl groups improve metabolic stability .
- Pyrimidine vs. triazole cores : Pyrimidines are more rigid and planar, favoring interactions with enzyme active sites, whereas triazoles offer hydrogen-bonding versatility .
Key Differentiators
- Unique Thiophene Sulfonyl-Pyrimidine Combination : Unlike tosyl or phenylsulfonyl analogs, the thiophene group may confer distinct electronic properties and bioavailability .
- 2-Fluorophenyl vs. Other Halogenated Phenyls : The ortho-fluorine position could sterically hinder interactions compared to para-substituted analogs, impacting target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
